

"inter-laboratory comparison of Gliclazide Impurity B quantification"

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Compound of Interest

Compound Name:	Octahydro-2-nitrosocyclopenta[c]pyrrole
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A Comparative Guide to the Quantification of Gliclazide Impurity B

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Gliclazide, a widely used oral anti-diabetic drug, is known to have several process-related impurities and degradation products. Among these, Gliclazide Impurity B, identified as N-nitroso-gliclazide, is of particular interest due to the potential risks associated with nitrosamine impurities. This guide provides an objective comparison of various analytical methodologies for the quantification of Gliclazide Impurity B, supported by experimental data from published studies.

Comparison of Quantitative Performance

While a formal inter-laboratory comparison study for the quantification of Gliclazide Impurity B has not been identified in publicly available literature, a review of various validated analytical methods provides insight into their performance. The following table summarizes the quantitative performance of different techniques.

Analytical Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Accuracy (%) Recovery)	Precision (%RSD)	Source
HPLC	Not explicitly stated for	Not explicitly stated for	Method validated for related substances	Method validated for related substances	Method validated for related substances	[1][2]
	Impurity B	Impurity B	Method validated for related substances	Method validated for related substances	Method validated for related substances	
UPLC	Not explicitly stated for	Not explicitly stated for	Method validated for related substances	Method validated for related substances	Method validated for related substances	[3]
	Impurity B	Impurity B	Method validated for related substances	Method validated for related substances	Method validated for related substances	
TLC-Densitometry	15 ng/spot (for Gliclazide)	Not explicitly stated	0.06 to 0.30 mg/mL (for Gliclazide)	100.23% (for Gliclazide)	Not explicitly stated	[4][5][6]
Capillary Electrophoresis (CE)	< 40 µg/mL	< 100 µg/mL	$r^2 > 0.99$	98.3 - 100.9%	< 2.00%	[7]

Note: Specific quantitative data for Gliclazide Impurity B is often grouped with other related substances in validation studies. The data for Gliclazide is presented for TLC-Densitometry as an indicator of the method's sensitivity.

Comparison of Experimental Protocols

The choice of analytical method depends on various factors including available instrumentation, required sensitivity, and the nature of the sample matrix. The following table outlines the experimental conditions for different analytical techniques used for the quantification of Gliclazide and its impurities.

Parameter	HPLC Method 1	UPLC Method	TLC-Densitometry	Capillary Electrophoresis (CE)
Stationary Phase	LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm)	Not specified	Silica gel	Fused-silica capillary (40 cm effective length, 50 µm i.d.)
Mobile Phase/Buffer	Acetonitrile and water (450:550 v/v)	Not specified	Chloroform-methanol (19:1 v/v)	10 mM phosphate buffer (pH 7.0) containing 15 mM sodium dodecyl sulfate
Detection	UV at 235 nm	Photodiode array detector	Densitometry at 226 nm	Diode array detection at 225 nm
Flow Rate/Voltage	Not specified	Not specified	Not applicable	20 kV
Source	[1] [2]	[3]	[4] [5] [6]	[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Gliclazide and its related substances involves reversed-phase HPLC with UV detection.

- Sample Preparation: A solution of the substance to be examined is prepared in a mixture of acetonitrile and water.
- Chromatographic Conditions:
 - Column: LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm).[\[1\]](#)[\[2\]](#)
 - Mobile Phase: A mixture of acetonitrile and water (450:550 v/v).[\[1\]](#)[\[2\]](#)

- Detection: UV spectrophotometer at a wavelength of 235 nm.[1][2]
- Analysis: The peak corresponding to Gliclazide Impurity B is identified and quantified by comparing its area to that of a reference standard.

Thin-Layer Chromatography (TLC) with Densitometry

This method offers a simpler and more cost-effective alternative to HPLC for the quantification of Gliclazide and its impurities.

- Sample Application: Standard and sample solutions are applied to a silica gel TLC plate.
- Chromatographic Development: The plate is developed using a mobile phase of chloroform and methanol (19:1 v/v).[4][5][6]
- Densitometric Analysis: After development, the plate is scanned using a densitometer at a wavelength of 226 nm to quantify the separated spots.[4][5][6]

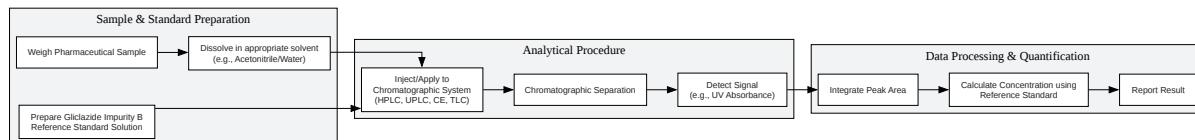
Capillary Electrophoresis (CE)

CE provides a high-resolution separation technique for Gliclazide and its impurities.

- Sample Injection: The sample is injected into a fused-silica capillary.
- Separation Conditions:
 - Buffer: 10 mM phosphate buffer (pH 7.0) containing 15 mM sodium dodecyl sulfate.[7]
 - Voltage: 20 kV.[7]
 - Temperature: 25 °C.[7]
- Detection: A diode array detector set at 225 nm is used for detection.[7] Gliclazide Impurity B, Gliclazide Impurity F, and Gliclazide were reported to migrate at 3.82, 5.21, and 5.32 minutes, respectively, under these conditions.[7]

Experimental Workflow for Gliclazide Impurity B Quantification

The following diagram illustrates a generalized workflow for the quantification of Gliclazide Impurity B in a pharmaceutical sample.



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Caption: Generalized workflow for the quantification of Gliclazide Impurity B.

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